molecular formula C9H10ClN3O B1379510 6-amino-3-methylquinazolin-4(3H)-one hydrochloride CAS No. 1955506-01-0

6-amino-3-methylquinazolin-4(3H)-one hydrochloride

Cat. No.: B1379510
CAS No.: 1955506-01-0
M. Wt: 211.65 g/mol
InChI Key: YRDWCBSVKHVSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-methylquinazolin-4(3H)-one hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features the quinazolin-4(3H)-one scaffold, a nitrogen-containing heterocycle recognized as a privileged structure in the development of bioactive molecules . This core scaffold is found in more than 200 natural alkaloids and is a fundamental building block in numerous marketed pharmaceuticals . The primary research value of this compound lies in its role as a versatile synthetic intermediate for the design and synthesis of novel potential therapeutic agents. Quinazolinone derivatives exhibit a broad spectrum of documented biological activities, making them attractive targets for investigation . Particularly in oncology research, such derivatives have been widely studied as inhibitors of key signaling pathways involved in tumor progression. For instance, novel 3-phenylquinazolin-4(3H)-one based derivatives have recently been reported as potent EGFR inhibitors, showing significant antiproliferative activity against cancer cell lines . Other research explores quinazolin-4(3H)-one derivatives as dual-target inhibitors, co-targeting proteins such as poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain containing protein 4 (BRD4) for innovative breast cancer therapy strategies . Beyond anticancer applications, the quinazolinone scaffold is also a key structure in compounds with demonstrated antimicrobial, antibacterial, and antifungal activities, showing promise for the development of new anti-infective agents . As a building block, this compound provides researchers with a functionalized core that can be further elaborated to create diverse chemical libraries for biological screening. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-amino-3-methylquinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13;/h2-5H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDWCBSVKHVSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction Using Orthoesters

One common method for synthesizing quinazolin-4(3H)-ones involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. This method can be adapted for the synthesis of 6-amino-3-methylquinazolin-4(3H)-one by using appropriately substituted starting materials.

  • Starting Materials : 2-Aminobenzamide derivatives with the desired substituents (e.g., amino and methyl groups) and an orthoester (e.g., triethyl orthopropionate).
  • Reaction Conditions : Reflux in absolute ethanol with acetic acid as a catalyst. The reaction mixture is heated for several hours, followed by purification steps such as recrystallization or trituration.

Cyclization and Substitution Reactions

Another approach involves the cyclization of an appropriately substituted benzamide derivative followed by introduction of the amino group at the 6-position.

  • Starting Materials : A benzamide derivative with a methyl group at the 3-position and an amino group that can be introduced at the 6-position.
  • Reaction Conditions : The cyclization step can be achieved through heating with a suitable reagent (e.g., formic acid or an orthoester), followed by amination reactions to introduce the amino group at the 6-position.

Hydrochloride Salt Formation

After synthesizing the free base of 6-amino-3-methylquinazolin-4(3H)-one, the hydrochloride salt can be formed by dissolving the base in a solvent and adding hydrochloric acid. The resulting salt is then isolated through crystallization.

Analysis and Purification

Spectroscopic Analysis

Purification Techniques

  • Recrystallization : Commonly used to purify the compound by dissolving it in a solvent and then allowing it to crystallize.
  • Trituration : Involves treating the crude product with a solvent in which it is insoluble to remove impurities.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methylquinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

6-Amino-3-methylquinazolin-4(3H)-one hydrochloride serves as a lead compound in the development of new antimicrobial , anticancer , and anti-inflammatory agents . Its structural characteristics allow for modifications that enhance efficacy against various diseases.

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against multi-drug resistant bacterial strains, showing comparable antibacterial activity to conventional antibiotics.
  • Anticancer Properties : In vitro studies on cancer cell lines such as MCF-7 have indicated that the compound induces apoptosis, evidenced by morphological changes and increased lactate dehydrogenase (LDH) levels, suggesting cellular damage consistent with anticancer activity.
  • Anti-inflammatory Effects : In vivo studies have shown that treatment with this compound reduces inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases.

Biological Research

The compound is utilized as a research tool to explore its interactions with specific biological targets. These studies are crucial for understanding its mechanism of action and optimizing its therapeutic roles.

  • Mechanism of Action : The interactions of this compound with enzymes and receptors modulate their activity, leading to various biological responses. This mechanism is vital for developing targeted therapies.

Synthesis of Derivatives

As a versatile building block, this compound is used in synthesizing more complex quinazolinone derivatives. These derivatives often exhibit enhanced biological activities or improved pharmacokinetic profiles compared to the parent compound .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, revealing significant antibacterial properties that could lead to new treatments for infections caused by resistant bacteria.
  • Cancer Cell Studies : Research on MCF-7 breast cancer cells showed that treatment with this compound resulted in notable apoptotic effects, highlighting its potential as an anticancer agent.
  • Inflammatory Response : In vivo experiments demonstrated reduced levels of inflammatory markers following administration of the compound, suggesting its usefulness in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-amino-3-methylquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Group Variations

Quinazolinone derivatives differ in substituents at positions 2, 3, 6, and 7, which significantly influence their biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Reference
6-Amino-3-methylquinazolin-4(3H)-one hydrochloride 6-NH₂, 3-CH₃, HCl salt Enhanced solubility due to hydrochloride; potential analgesic/antitumor activity (inferred from analogs)
2-Methyl-4(3H)-quinazolinone 2-CH₃ Moderate analgesic activity (ED₅₀ = 45 mg/kg in mice); lower potency than phenyl analogs
2-Phenyl-4(3H)-quinazolinone 2-C₆H₅ Higher analgesic activity (ED₅₀ = 28 mg/kg) due to aromatic bulk enhancing receptor interaction
6-Chloro-3-ethylquinazolin-4(3H)-one 6-Cl, 3-C₂H₅ Antitumor potential; halogenation increases electrophilicity and DNA-binding capacity
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one 8-Cl, 3-(4-OCH₃-C₆H₄) High yield (97%); IR bands at 1631 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N); used in SAR studies

Physicochemical Properties

  • Solubility: The hydrochloride salt of 6-amino-3-methylquinazolin-4(3H)-one likely improves aqueous solubility compared to non-ionic analogs like 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one (logP = 2.5) .
  • Thermal Stability: Melting points of analogs range from 175°C (for methoxy-substituted derivatives) to 252°C (for nitrobenzylideneamino derivatives), suggesting that electron-withdrawing groups enhance thermal stability .

Biological Activity

6-Amino-3-methylquinazolin-4(3H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3O, with a molecular weight of 175.19 g/mol. The compound features a quinazolinone ring substituted with an amino group at the 6-position and a methyl group at the 3-position. These structural characteristics are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40-50 µg/mL
P. aeruginosa50 µg/mL
S. typhi30 µg/mL
K. pneumoniae25 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells.

A study reported that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 225 µM for MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase, as evidenced by increased lactate dehydrogenase (LDH) enzyme activity in treated cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

CompoundInhibition of TNF-α (%)Inhibition of IL-6 (%)
Dexamethasone (1 µg/mL)85%90%
This compound78%89%

These results highlight its potential therapeutic applications in conditions characterized by excessive inflammation .

The biological activities of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound’s structural features facilitate binding to these targets, leading to modulation of their activity and subsequent biological responses.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against multi-drug resistant strains of bacteria, demonstrating significant antibacterial activity comparable to conventional antibiotics .
  • Cancer Cell Studies : In vitro tests on MCF-7 cells revealed that treatment with this compound led to morphological changes indicative of apoptosis and a marked increase in LDH levels, suggesting cellular damage consistent with anticancer activity .
  • Inflammatory Response : In vivo studies assessed the anti-inflammatory effects in animal models, showing reduced levels of inflammatory markers following treatment with the compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-amino-3-methylquinazolin-4(3H)-one hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Traditional methods involve cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. Microwave-assisted synthesis significantly improves yields (e.g., from 60% to 86%) and reduces reaction times (e.g., from hours to minutes) by enhancing reaction kinetics . Key parameters include solvent choice (e.g., acetic acid or methanol), temperature control, and stoichiometric ratios of reactants. For reproducibility, ensure precise control of microwave power (e.g., 280 W) and irradiation time (e.g., 4–10 minutes) .
  • Data Example : A comparative study showed microwave synthesis achieved 86% yield in 4 minutes vs. 60% yield in 3 hours via conventional heating .

Q. How should researchers characterize this compound analytically, and what discrepancies might arise in spectral data?

  • Methodology : Use a combination of 1^1H NMR, 13^{13}C NMR, IR, and LC-MS for structural confirmation. For example, 1^1H NMR in DMSO-d6d_6 typically shows signals for the methyl group (δ ~3.9 ppm) and aromatic protons (δ ~7.4–8.4 ppm) . Discrepancies in melting points or spectral shifts (e.g., δ 3.92 ppm for methoxy groups in analogs) may arise from solvent polarity, crystallinity, or impurities. Cross-validate with X-ray crystallography for unambiguous confirmation .
  • Data Example : A reported melting point range of 252–255°C for a quinazolinone derivative aligns closely with literature values (249–251°C), but deviations ≥2°C warrant purity reassessment .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodology : Prioritize in vitro assays for antioxidant or antimicrobial activity. For antioxidant studies, use DPPH radical scavenging assays with IC50_{50} values compared to standards like ascorbic acid. For antimicrobial screening, employ broth microdilution (MIC assays) against Gram-positive/negative bacteria . Structural analogs with halogen or methoxy substituents showed enhanced bioactivity, suggesting substitution patterns influence potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Methodology : Perform SAR studies by synthesizing derivatives with systematic substitutions (e.g., halogens, alkyl groups) and evaluate bioactivity trends. For example, 6-(4-fluorophenyl)-3-methylquinazolin-4-one showed higher antioxidant activity (P<0.5) than non-halogenated analogs, indicating electron-withdrawing groups enhance radical scavenging . Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding .
  • Data Example : A 6-bromo-substituted analog exhibited 75% yield in hydrazine hydrate reflux, with crystallinity impacting pharmacological reproducibility .

Q. What strategies mitigate instability of the hydrochloride salt during long-term storage or in vitro assays?

  • Methodology : Store the compound in airtight, light-resistant containers under inert gas (N2_2) at −20°C to prevent hydrolysis. For in vitro use, prepare fresh solutions in anhydrous DMSO or methanol. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways (e.g., deamination or chloride loss) .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

  • Methodology : Use density functional theory (DFT) to optimize the quinazolinone core’s electronic configuration. Molecular docking against targets like DNA gyrase (for antimicrobial activity) or antioxidant enzymes (e.g., SOD) can predict binding affinities. For instance, 3-methyl substitution improves steric compatibility with hydrophobic enzyme pockets .

Methodological Considerations Table

ParameterConventional SynthesisMicrowave Synthesis
Reaction Time3–24 hours4–30 minutes
Yield (%)50–7575–97
Energy EfficiencyLowHigh
Reproducibility ChallengesTemperature gradientsPower calibration
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.